molecular formula C22H29N3O4S2 B2992276 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893123-59-6

2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2992276
CAS RN: 893123-59-6
M. Wt: 463.61
InChI Key: REYGAQAREXQQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves condensation reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve condensation between different compounds, leading to the formation of thiophene derivatives .

Scientific Research Applications

    Biologically Active Compounds

    Thiophene-based analogs are considered a potential class of biologically active compounds with a variety of biological effects .

    Anticancer Agents

    Some thiophene derivatives are used as raw materials in the synthesis of anticancer agents .

    Anti-atherosclerotic Agents

    Thiophenes can be used in the synthesis of agents that combat atherosclerosis .

    Metal Complexing Agents

    They can act as metal complexing agents .

    Insecticides Development

    Thiophenes are involved in the development of insecticides .

    Antibacterial Drugs

    Techniques like microwave-assisted synthesis using thiophene derivatives can help create antibacterial drugs with high biodegradability .

Future Directions

Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug development.

properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-4-25(5-2)31(28,29)16-13-11-15(12-14-16)20(26)24-22-19(21(27)23-3)17-9-7-6-8-10-18(17)30-22/h11-14H,4-10H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYGAQAREXQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.